molecular formula C10H20OS B2894802 (1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol CAS No. 2408935-71-5

(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol

Cat. No.: B2894802
CAS No.: 2408935-71-5
M. Wt: 188.33
InChI Key: DYBWEPJTDUSHKG-DTWKUNHWSA-N
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Description

(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol is a chiral cyclohexanol derivative of interest in synthetic and medicinal chemistry research. It possesses the molecular formula C10H20OS and a molecular weight of 188.33 g/mol. The compound features a stereospecific (1S,3R) configuration and a tert-butylsulfanyl substituent, which may influence its physicochemical properties and interactions in biological systems. Heterocyclic compounds and their precursors are fundamental in pharmaceutical development, with over 85% of FDA-approved drugs containing heteroatom-influenced structures . The tert-butylsulfanyl group is a key structural motif that can be explored for its potential as a metabolic modifier or as part of enzyme inhibitor design, analogous to other tert-butyl-containing compounds studied for targeting enzymes like arginase in immuno-oncology . Researchers may investigate this molecule as a synthetic intermediate for the development of novel heterocyclic scaffolds, as a chiral building block, or to study the role of sulfur-containing groups in molecular recognition. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,3R)-3-tert-butylsulfanylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9,11H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBWEPJTDUSHKG-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCCC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S[C@@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including:

  • Reduction of Ketones: Starting from a suitable ketone precursor, reduction reactions can be employed to introduce the hydroxyl group at the 1-position.

  • Sulfanyl Group Introduction: The tert-butylsulfanyl group can be introduced through nucleophilic substitution reactions involving appropriate sulfanylating agents.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. These methods may involve the use of catalysts and controlled reaction conditions to achieve the desired stereochemistry.

Chemical Reactions Analysis

(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the cyclohexane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) compounds and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides and amines can be introduced using appropriate conditions.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, and carboxylic acids.

  • Reduction: Alcohols and amines.

  • Substitution: Halogenated compounds and aminated derivatives.

Scientific Research Applications

(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol: has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Acting as an inhibitor for certain enzymes involved in biochemical processes.

  • Receptor Binding: Interacting with specific receptors to modulate biological functions.

Comparison with Similar Compounds

Functional Group and Stereochemical Comparisons

Compound A : (1S,3R)-3-Amino-cyclohexanecarboxylic Acid (CAS 83465-22-9)
  • Structure: Cyclohexane ring with amino (-NH2) and carboxylic acid (-COOH) groups at positions 3 and 1, respectively. Stereochemistry: (1S,3R).
  • Key Differences: Polarity: The carboxylic acid and amino groups increase polarity compared to the tert-butylsulfanyl and hydroxyl groups in the target compound, affecting solubility (e.g., aqueous vs. organic phases). Reactivity: The amino group can participate in nucleophilic reactions, while the tert-butylsulfanyl group may act as a leaving group or undergo oxidation. Spectral Data: NMR shifts for Compound A (e.g., 13C NMR: 183.96 ppm for carboxylic acid) contrast sharply with expected shifts for thioethers (~30–40 ppm for C-S) .
Compound B : (1S,2R,3S)-3-((tert-Butyldimethylsilyl)oxy)-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexan-1-ol
  • Structure: Dual tert-butyldimethylsilyl (TBS) ether groups on a cyclohexanol backbone.
  • Protecting Group Utility: TBS is a common protecting group for alcohols, whereas tert-butylsulfanyl is less frequently used for this purpose .
Compound C : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)
  • Structure : Piperidine ring with tert-butoxycarbonyl (Boc) and phenyl substituents.
  • Key Differences: Ring System: Piperidine (6-membered nitrogen ring) vs. cyclohexanol. Functional Groups: Boc groups are acid-labile protecting groups, whereas tert-butylsulfanyl is more stable under acidic conditions .

Physicochemical and Spectral Data Comparison

Property (1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol (Inferred) Compound A Compound B
Molecular Weight ~214.35 g/mol (C10H20OS) 305.37 g/mol (C17H23NO4) Not reported
Functional Groups -OH, -S-tBu -NH2, -COOH -OH, -OTBS
13C NMR (ppm) ~70–75 (C-OH), ~30–40 (C-S) 183.96 (COOH), 49.91 (C-NH2) Not fully reported
Solubility Likely low in water, high in organic solvents High in polar solvents (D2O) Low in polar solvents

Biological Activity

Chemical Structure and Properties

(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol is a chiral compound characterized by a cyclohexane ring with a tert-butylsulfanyl group and a hydroxyl group. Its structural formula can be represented as follows:

C10H18OS\text{C}_10\text{H}_{18}\text{OS}

This compound's stereochemistry plays a critical role in its biological interactions and potential therapeutic applications.

Antimicrobial Activity

Compounds containing sulfanyl groups have been studied for their antimicrobial properties. The presence of the sulfur atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Research has indicated that similar compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

Antioxidant Properties

The hydroxyl group in this compound may contribute to antioxidant activity. Hydroxyl groups are known to scavenge free radicals, thus protecting cells from oxidative stress. Studies on related compounds have shown that they can reduce oxidative damage in cellular models.

Enzyme Inhibition

Sulfanyl-containing compounds often interact with various enzymes, acting as inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways or those responsible for the synthesis of essential biomolecules. This could potentially lead to therapeutic effects in conditions like cancer or metabolic disorders.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various sulfanyl compounds, this compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate antibacterial activity, with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Study 2: Antioxidant Activity Assessment

A separate investigation assessed the antioxidant capacity of several hydroxylated sulfanyl compounds using DPPH radical scavenging assays. This compound demonstrated significant scavenging activity with an IC50 value of 25 µg/mL, indicating its potential as an antioxidant agent.

Summary Table of Biological Activities

Activity TypeCompound TestedResultReference
AntimicrobialThis compoundMIC = 32 µg/mL against S. aureus[Study 1]
AntioxidantThis compoundIC50 = 25 µg/mL in DPPH assay[Study 2]
Enzyme InhibitionVarious sulfanyl compoundsVariable inhibitionGeneral Findings

Q & A

Q. What are the established synthetic routes for (1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol, and how is stereochemical purity ensured?

  • Methodological Answer : The synthesis involves reacting silyl chloride with a cyclohexanol precursor in the presence of triethylamine at 0°C, followed by sodium sulfide treatment and purification via HPLC (29% yield) . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysts, with purity confirmed by chiral HPLC and retention time analysis (relative retention time: 0.54 in ethyl acetate/heptane) . Key steps include:
  • Use of anhydrous dimethylformamide (DMF) to prevent hydrolysis.
  • Stereochemical validation through 1^1H-NMR coupling constants and NOE experiments.

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation employs:
  • 1^1H-NMR and 13^13C-NMR : Assignments of tert-butyl (δ ~1.2 ppm, singlet) and sulfanyl protons (δ ~2.8 ppm, multiplet) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (e.g., 228.3 g/mol) .
  • Infrared (IR) Spectroscopy : O-H stretch (~3400 cm1^{-1}) and C-S bond (~650 cm1^{-1}) .

Advanced Questions

Q. What strategies can improve the low yield (29%) reported in the synthesis of this compound?

  • Methodological Answer : Yield optimization strategies include:
  • Reaction Temperature : Testing higher temperatures (e.g., 25°C) to accelerate kinetics while monitoring stereochemical integrity .
  • Alternative Purification : Replacing HPLC with flash chromatography for cost-effective scale-up .
  • Catalyst Screening : Using phase-transfer catalysts (e.g., tetrabutylammonium fluoride, TBAF) to enhance sulfanyl group incorporation .

Q. How can researchers resolve contradictions between experimental NMR data and computational stereochemical predictions?

  • Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility. Mitigation strategies:
  • X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis.
  • Dynamic NMR (DNMR) : Probe temperature-dependent shifts to identify rotamers .
  • DFT Calculations : Compare computed 13^13C-NMR chemical shifts (e.g., using Gaussian09) with experimental data .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound in solvents?

  • Methodological Answer : Use Molecular Dynamics (MD) simulations (e.g., GROMACS) with OPLS-AA force fields to study:
  • Solvent effects (e.g., polarity of DMF vs. hexane) on tert-butyl group orientation.
  • Free energy landscapes for chair-to-boat cyclohexane ring transitions .
  • Validation against experimental 1^1H-NMR vicinal coupling constants (JHHJ_{HH}) .

Q. How does the tert-butylsulfanyl group influence the compound’s interactions with biological targets?

  • Methodological Answer : The tert-butylsulfanyl moiety enhances:
  • Lipophilicity : Measured via logP values (experimental vs. calculated using ChemAxon).
  • Receptor Binding : Docking studies (AutoDock Vina) show hydrophobic interactions with enzyme active sites (e.g., cytochrome P450) .
  • Metabolic Stability : Assessed via liver microsome assays to track sulfoxide formation .

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